SFLNnT

Catalog No.
S979818
CAS No.
111216-36-5
M.F
C43H72N2O33
M. Wt
1145 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SFLNnT

CAS Number

111216-36-5

Product Name

SFLNnT

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C43H72N2O33

Molecular Weight

1145 g/mol

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1

InChI Key

HSYHUIKGLHMONM-REKKSQLHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O

SFLNnT, also known as N-Acetylneuraminyl-fucosyllacto-N-neo-tetraose, is a complex carbohydrate belonging to the family of sialylated oligosaccharides. It is characterized by a specific arrangement of sugars, including N-acetylneuraminic acid, fucose, and lactose, which contributes to its unique biological properties. The molecular formula for SFLNnT is C43H72N2O33, and it has a molecular weight of approximately 1,022.05 g/mol . This compound is particularly notable for its presence in human milk, where it plays a significant role in nutrition and immune protection for infants .

The primary mechanism of action of SFLNnT is likely related to its interaction with gut bacteria in infants. SFLNnT serves as a prebiotic, selectively promoting the growth of beneficial bacterial strains like Bifidobacteria []. These bacteria contribute to gut health by producing beneficial metabolites, preventing colonization by pathogens, and modulating the immune system [].

Typical of oligosaccharides. These may include:

  • Hydrolysis: The cleavage of glycosidic bonds in the presence of water, leading to the formation of simpler sugars.
  • Acetylation: Introduction of acetyl groups that can modify its solubility and reactivity.
  • Sialylation: Further addition of sialic acid residues can occur, enhancing its biological activity.

These reactions are essential for understanding how SFLNnT can be modified for various applications in research and medicine.

Synthesis of SFLNnT can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to catalyze the formation of glycosidic bonds between sugar moieties.
  • Chemical Synthesis: Employing traditional organic chemistry techniques to construct the oligosaccharide from simpler sugar precursors.
  • Biotechnological Approaches: Using recombinant DNA technology to produce enzymes that facilitate the synthesis of SFLNnT in microbial systems.

Each method offers different advantages in terms of yield, purity, and scalability.

SFLNnT has several promising applications:

  • Nutrition: As a component of human milk oligosaccharides, it supports infant health by promoting gut flora and immune function.
  • Pharmaceutical Development: Its immunomodulatory properties make it a candidate for developing new drugs or vaccines targeting viral infections.
  • Research Tool: Used as a reference material in studies involving carbohydrate interactions and biological assays .

Studies on SFLNnT have focused on its interactions with various biological molecules:

  • Lectins: Interaction with lectins can lead to insights into cell signaling and recognition processes.
  • Viruses: Investigations into how SFLNnT inhibits viral binding have revealed mechanisms that could inform antiviral drug design.
  • Gut Microbiota: Research into its prebiotic effects highlights its role in modulating gut microbiota composition and activity.

These interaction studies are crucial for understanding the broader implications of SFLNnT in health and disease.

SFLNnT shares structural similarities with several other oligosaccharides. Notable similar compounds include:

  • Lacto-N-neotetraose (LNnT): A simpler oligosaccharide lacking sialic acid; primarily functions as a prebiotic.
  • Sialyl-Lacto-N-tetraose (SLNT): Contains sialic acid but differs in fucose content; involved in immune modulation.
  • Fucosyllacto-N-tetraose (FLNT): Similar structure but without sialic acid; plays a role in cell adhesion processes.
Compound NameKey FeaturesUnique Aspects
SFLNnTSialylated fucosyllactosePresence in human milk; strong immunomodulatory effects
Lacto-N-neotetraoseNon-sialylatedPrimarily acts as a prebiotic
Sialyl-Lacto-N-tetraoseContains sialic acidFocused on immune system interactions
Fucosyllacto-N-tetraoseLacks sialic acidImportant for cell adhesion

The uniqueness of SFLNnT lies in its specific combination of fucose and sialic acid, which enhances its biological activity compared to these similar compounds. This distinctive profile makes it an important subject for further research in both nutritional science and therapeutic development.

Sialyl-fucosyllacto-N-neotetraose (SFLNnT) is a complex oligosaccharide composed of α-N-acetylneuraminic acid (Neu5Ac), β-galactose (Gal), β-N-acetylglucosamine (GlcNAc), and α-L-fucose (Fuc), arranged in a specific sequence. Its core structure is lacto-N-neotetraose (LNnT), a type 2 chain (Galβ1-4GlcNAcβ1-3Galβ1-4Glc), modified by sialylation and fucosylation.

Key Structural Features:

ComponentLinkage PositionConfiguration
Neu5Acα2-6Terminal Gal
Galβ1-4Linked to GlcNAc
GlcNAcβ1-3Linked to Gal
Fucα1-3Reducing-end Glc

The full structure is α-Neu5Ac-(2→6)-β-Gal-(1→4)-β-GlcNAc-(1→3)-β-Gal-(1→4)-α-Fuc-(1→3)-Glc.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄₃H₇₂N₂O₃₃
Molecular Weight1145.03 g/mol
SMILESC[C@H]1... (full notation in )
CAS Registry Number111216-36-5

Historical Context and Discovery in Human Milk

SFLNnT was first identified as part of the broader characterization of human milk oligosaccharides (HMOs) in the 1960s–1980s, driven by advancements in chromatography and mass spectrometry. Early studies by Kobata and Newburg laid the foundation for HMO classification, distinguishing sialylated and fucosylated variants. SFLNnT’s structural complexity—combining sialic acid and fucose—was later elucidated through enzymatic synthesis and nuclear magnetic resonance (NMR) analysis.

Key Milestones:

  • 1990s: Recognition of HMO diversity and their role in infant immunity.
  • 2000s: Enzymatic synthesis of SFLNnT derivatives for functional studies.
  • 2010s: High-throughput LC-MS/MS profiling revealed population-level variations in SFLNnT abundance.

Classification within Human Milk Oligosaccharides (HMOs)

SFLNnT belongs to the acidic HMO category due to its Neu5Ac residue and is further classified as a sialyl-fucosylated tetrasaccharide. Its structure aligns with type 2 chains (Galβ1-4GlcNAc), distinguishing it from type 1 chains (Galβ1-3GlcNAc).

Taxonomic Positioning:

CategorySubcategorySFLNnT Attributes
Acidic HMOsSialylated + FucosylatedContains Neu5Ac + Fuc
Core ChainsLacto-N-neotetraose (LNnT)Base structure
Modificationα2-6 Sialylation + α1-3 FucosylationUnique dual modification

Biosynthesis Pathway:

  • Core Synthesis: LNnT is synthesized via β1-4 galactosyltransferase (β4GalT) and β1-3 N-acetylglucosaminyltransferase (β3GlcNAcT).
  • Sialylation: α2-6 sialyltransferase (ST6GalNAcI) adds Neu5Ac to terminal Gal.
  • Fucosylation: α1-3 fucosyltransferase (FUT3/4) adds Fuc to reducing-end Glc.

Significance in Glycomics Research

Gut Microbiota Modulation

SFLNnT serves as a prebiotic substrate, selectively promoting beneficial bacteria:

Bacterial GenusInteraction MechanismSource
BifidobacteriumUtilizes Fuc for growth
LactobacillusSialic acid metabolism

Synthetic and Analytical Challenges

ChallengeSolution ApproachExample Source
Complex SynthesisOne-pot multienzyme systems
Detection SensitivityLC-MS/MS with isotopic standards

XLogP3

-12.6

Dates

Modify: 2024-04-14

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